molecular formula C9H11NO3S B8717610 2-methyl-2,3-dihydrobenzofuran-7-sulfonamide CAS No. 89819-23-8

2-methyl-2,3-dihydrobenzofuran-7-sulfonamide

Cat. No.: B8717610
CAS No.: 89819-23-8
M. Wt: 213.26 g/mol
InChI Key: NPZVUFHJZLGGOB-UHFFFAOYSA-N
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Description

2-methyl-2,3-dihydrobenzofuran-7-sulfonamide is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2,3-dihydrobenzofuran-7-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenol with sulfonamide derivatives in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-2,3-dihydrobenzofuran-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The benzofuran moiety may also contribute to the compound’s activity by interacting with other molecular targets.

Comparison with Similar Compounds

  • 2-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
  • 2-Methyl-2,3-dihydrobenzofuran
  • 2-Methyl-2,3-dihydro-1-benzofuran-7-amine

Comparison: 2-methyl-2,3-dihydrobenzofuran-7-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its carboxylic acid and amine counterparts, the sulfonamide derivative exhibits different reactivity and potential therapeutic applications. The sulfonamide group is known for its ability to form strong hydrogen bonds, which can enhance the compound’s binding affinity to biological targets.

Properties

CAS No.

89819-23-8

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide

InChI

InChI=1S/C9H11NO3S/c1-6-5-7-3-2-4-8(9(7)13-6)14(10,11)12/h2-4,6H,5H2,1H3,(H2,10,11,12)

InChI Key

NPZVUFHJZLGGOB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=CC=C2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

72.5 g (0.25 mole) of 5-bromo-2,3-dihydro-2-methyl-7-sulfamoylbenzo[b]furan are hydrogenated in the presence of 22.4 g (0.25 mole) of sodium acetate and 7.5 g of 5% palladium on carbon catalyst in 750 ml of methanol. The catalyst is removed, the solvent evaporated, and the residue crystallised from a mixture of water/ethanol, affording 42.3 g (79% of theory) of 2,3-dihydro-2-methyl-7-sulfamoylbenzo[b]furan with a melting point of 174°-177° C.
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
catalyst
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Four

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